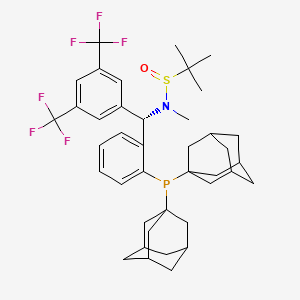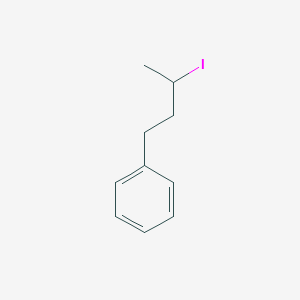
(3-Iodobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodobutyl)benzene: is an organic compound with the molecular formula C10H13I It consists of a benzene ring substituted with a 3-iodobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodobutyl)benzene typically involves the iodination of butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine (I2) or N-iodosuccinimide (NIS), is used in the presence of a catalyst like iron (Fe) or copper (Cu) to introduce the iodine atom into the butylbenzene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Iodobutyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Benzoic acids.
Reduction: Butylbenzene derivatives.
Substitution: Azide or thiol-substituted benzene derivatives.
Scientific Research Applications
(3-Iodobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Iodobutyl)benzene involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in various chemical reactions, such as electrophilic aromatic substitution, where it acts as an electrophile. The benzene ring provides a stable framework for these reactions, allowing the compound to exert its effects through the formation of new chemical bonds .
Comparison with Similar Compounds
Iodobenzene: A simpler compound with an iodine atom directly attached to the benzene ring.
Butylbenzene: A compound with a butyl group attached to the benzene ring, lacking the iodine substituent.
Benzyl iodide: A compound with an iodine atom attached to a benzyl group (a benzene ring with a methylene bridge).
Uniqueness: (3-Iodobutyl)benzene is unique due to the presence of both a butyl group and an iodine atom on the benzene ring.
Properties
CAS No. |
59456-20-1 |
|---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
3-iodobutylbenzene |
InChI |
InChI=1S/C10H13I/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
NDEHZONFJLYJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


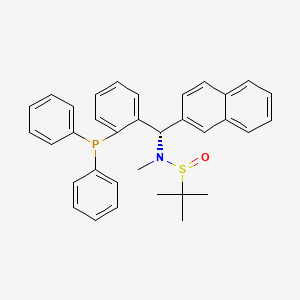
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)



![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)

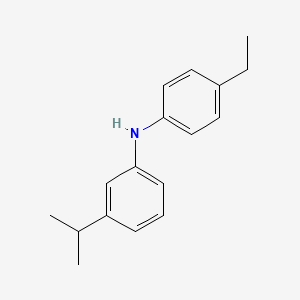
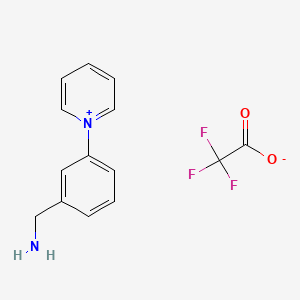
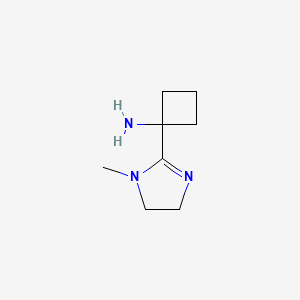
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)
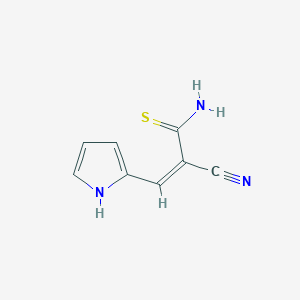
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)
